Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate
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Overview
Description
tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate is a synthetic organic compound with a complex structure. It belongs to the class of carbamates, which are widely used in various chemical and pharmaceutical applications. The compound features a spirocyclic heptane core, which is a unique structural motif that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(cyanomethyl)spiro[33]heptan-2-yl]carbamate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyanomethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The cyanomethyl group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate: This compound has a similar spirocyclic core but features an amino group instead of a cyanomethyl group.
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate: Another related compound with a spirocyclic structure, but with different functional groups.
tert-butyl (6-oxospiro[3.3]heptan-2-yl)carbamate: This compound has an oxo group in place of the cyanomethyl group.
Uniqueness
The uniqueness of tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate lies in its specific combination of functional groups and spirocyclic structure. This unique arrangement allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C14H22N2O2 |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[6-(cyanomethyl)spiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-14(9-11)6-10(7-14)4-5-15/h10-11H,4,6-9H2,1-3H3,(H,16,17) |
InChI Key |
ZLSFTUMTTAWTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CC#N |
Origin of Product |
United States |
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